

Ethylvanillin-d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ethylvanillin-d5	
Cat. No.:	B12391681	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Ethylvanillin-d5**, a deuterated analog of ethylvanillin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Chemical Properties

Ethylvanillin-d5, also known by its systematic name 3-(ethoxy-d5)-4-hydroxybenzaldehyde, is a synthetic compound where the five hydrogen atoms on the ethyl group of ethylvanillin have been replaced with deuterium.[1] This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification assays.[2] Its primary application lies in improving the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Ethylvanillin-d5** and its non-deuterated analog, ethylvanillin, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties



Property	Ethylvanillin-d5	Ethylvanillin
CAS Number	1335401-74-5[1]	121-32-4[4]
Molecular Formula	C ₉ H ₅ D ₅ O ₃ [1]	C ₉ H ₁₀ O ₃ [4]
Molecular Weight	171.20 g/mol [5]	166.17 g/mol [4]
Canonical SMILES	CCOC1=C(C=C(C=O)C=C1)O	CCOC1=C(C=C(C=O)C=C1)O
InChI	InChI=1S/C9H10O3/c1-2-12-9- 5-7(6-10)3-4-8(9)11/h3- 6,11H,2H2,1H3/i2D5	InChI=1S/C9H10O3/c1-2-12-9- 5-7(6-10)3-4-8(9)11/h3- 6,11H,2H2,1H3

Table 2: Physical and Chemical Properties

Property	Ethylvanillin-d5	Ethylvanillin
Appearance	White to off-white solid	Colorless to yellowish crystalline powder[6]
Melting Point	No data available	76-78 °C[7]
Boiling Point	No data available	285 °C[4]
Solubility	Soluble in common organic solvents like Methanol and DMSO.[7][8]	Slightly soluble in water; soluble in ethanol, ether, chloroform, glycerol, and propylene glycol.[4][9]
Purity	Typically >95% (HPLC)[5]	Analytical standard grade available[6]
Storage Temperature	+4°C[5]	Room temperature, protected from light.[6]

Experimental Protocols

Quantification of Ethylvanillin in a Food Matrix using Ethylvanillin-d5 as an Internal Standard by LC-MS/MS



This protocol is adapted from a method for the determination of food additives in baby food.[10]

- a. Sample Preparation (Extraction)
- Weigh 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex to mix.
- For acidic matrices, add 40 μL of HCl.
- Add a known concentration of **Ethylvanillin-d5** internal standard solution.
- Add 20 mL of acetonitrile, vortex for 1 minute, and sonicate for 30 minutes.
- Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.
- b. Solid Phase Extraction (SPE) Cleanup
- Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with methanol followed by water.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness and reconstitute in a suitable volume of methanol/water (80/20, v/v) for LC-MS/MS analysis.
- c. LC-MS/MS Analysis
- LC System: UHPLC system
- Column: C18 column suitable for small molecule separation.



- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Ethylvanillin: 167.1 -> 111.0[10]
 - Ethylvanillin-d5: 172.0 -> 101.0[10]
- Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Potential Synthesis of Ethylvanillin-d5

A plausible synthetic route for **Ethylvanillin-d5** can be adapted from the known synthesis of deuterated vanillin.[11] The key step is the ethylation of protocatechuic aldehyde using a deuterated ethylating agent.

- a. Materials
- Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)
- Deuterated iodoethane (C₂D₅I) or another suitable deuterated ethylating agent
- A suitable base (e.g., potassium carbonate)
- An appropriate solvent (e.g., acetone or DMF)
- b. Procedure
- Dissolve protocatechuic aldehyde in the chosen solvent.
- · Add the base to the solution.
- Slowly add the deuterated ethylating agent (e.g., C2D5I) to the reaction mixture.

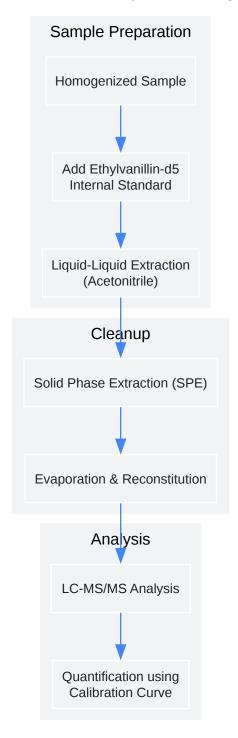


- Heat the mixture under reflux for several hours while monitoring the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Ethylvanillin-d5**.

Visualizations Logical Workflow for Quantitative Analysis



Workflow for Quantification of Ethylvanillin using Ethylvanillin-d5



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Caption: A logical workflow for the quantitative analysis of ethylvanillin.



Conceptual Synthesis Pathway

Protocatechuic Aldehyde Ethylation Reaction (Base, Solvent, Heat) Ethylvanillin-d5

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Caption: A simplified diagram illustrating the conceptual synthesis of **Ethylvanillin-d5**.

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